6'-Bromospiro[azetidine-3,2'-chroman]-4'-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic core through a series of cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman precursors under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and the reactions are typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely .
Chemical Reactions Analysis
Types of Reactions
6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromospiro[chromane-2,4’-piperidine] hydrochloride
- 6-Bromospiro[indoline-3,4’-piperidin]-2-one hydrochloride
Uniqueness
6’-Bromospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
Molecular Formula |
C11H11BrClNO2 |
---|---|
Molecular Weight |
304.57 g/mol |
IUPAC Name |
6-bromospiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride |
InChI |
InChI=1S/C11H10BrNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,13H,4-6H2;1H |
InChI Key |
IXTHIPANCPJCDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Br)OC13CNC3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.